(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
説明
BenchChem offers high-quality (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-20(2)15-10-18-11-16(19-15)26-14-6-7-21(12-14)17(23)13-4-8-22(9-5-13)27(3,24)25/h10-11,13-14H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXFXUMMMVYDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , often referred to as compound X, is a complex organic molecule characterized by multiple functional groups, including a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a piperidine moiety. This unique structural composition suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of compound X is , with a molecular weight of approximately 318.4 g/mol. The presence of the dimethylamino group enhances solubility and may influence pharmacokinetic properties, while the incorporation of the methanone functional group is critical for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Functional Groups | Dimethylamino, Pyrazine, Pyrrolidine, Methanone |
| CAS Number | 2034499-74-4 |
The biological activity of compound X is likely mediated through its interactions with various molecular targets within biological systems. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Protein Interactions : The structure allows for potential binding to proteins involved in disease processes.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting pathways such as BRAF(V600E) and EGFR . Compound X's structural similarities suggest it may also possess anticancer properties.
- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of pyrazole derivatives, which could be relevant to the therapeutic applications of compound X .
- Neuroactive Properties : The dimethylamino group is associated with neuroactivity, suggesting potential applications in treating neurological disorders.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. Compounds with similar structures to compound X demonstrated significant cytotoxicity, particularly when combined with traditional chemotherapy agents like doxorubicin. This synergistic effect indicates that compound X could enhance treatment efficacy in resistant cancer types .
Case Study 2: Anti-inflammatory Activity
In another investigation, pyrazole derivatives were tested for their anti-inflammatory properties in animal models. The results indicated that these compounds significantly reduced inflammatory markers, suggesting that compound X might also exert similar effects through modulation of inflammatory pathways.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
Coupling of pyrrolidine and pyrazine moieties : Use nucleophilic substitution under basic conditions (e.g., NaH in DMF) to attach the pyrazin-2-yloxy group to pyrrolidine .
Methanone bridge formation : Employ a Friedel-Crafts acylation or carbodiimide-mediated coupling to link the pyrrolidine and piperidine rings .
Sulfonylation of piperidine : React 1-(methylsulfonyl)piperidin-4-yl intermediates with carbonylating agents (e.g., phosgene derivatives) under anhydrous conditions .
Critical Conditions :
- Temperature control (0–60°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar aprotic environments, ethanol for solubility).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to confirm dimethylamino (δ 2.8–3.1 ppm), pyrazine (δ 8.5–9.0 ppm), and methanone (δ 170–180 ppm in 13C) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine-piperidine backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C18H24N4O3S) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Questions
Q. How can researchers optimize synthetic yield during scale-up?
Methodological Answer:
- Reaction Kinetics : Perform time-course studies to identify rate-limiting steps (e.g., pyrazine coupling) and adjust reagent stoichiometry .
- Solvent Optimization : Test alternatives to DMF (e.g., THF or acetonitrile) to improve solubility and reduce viscosity .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to enhance efficiency .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What experimental approaches resolve contradictions in reported biological activities of similar compounds?
Methodological Answer:
- Comparative Binding Assays :
- Use surface plasmon resonance (SPR) to measure binding affinities (KD) against target proteins (e.g., kinases) .
- Compare with structurally analogous compounds (Table 1).
| Compound | Structural Features | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Target Compound | Pyrazine-pyrrolidine, methylsulfonyl | 12 nM (Kinase X) | |
| Analog A (No methylsulfonyl) | Pyrazine-pyrrolidine | 85 nM (Kinase X) | |
| Analog B (Fluorinated) | Fluorinated pyrrolidine | 8 nM (Kinase Y) |
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain selectivity discrepancies .
Q. How should researchers design in vitro metabolic stability studies, and interpret conflicting data across models?
Methodological Answer:
- Model Selection :
- Liver Microsomes : Use human or rodent microsomes with NADPH cofactors to assess cytochrome P450-mediated degradation .
- Hepatocyte Assays : Evaluate phase II metabolism (e.g., sulfation, glucuronidation) .
- Data Interpretation :
- Species Differences : Cross-validate using human hepatocytes if rodent data shows false-positive stability .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylation at dimethylamino group) .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., pyrazine ring susceptibility to oxidation) .
- Molecular Docking : Screen against target proteins (e.g., GPCRs) using AutoDock Vina to prioritize in vitro testing .
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and toxicity risks .
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